molecular formula C24H36BN5O4 B8427451 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester CAS No. 1175270-50-4

4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8427451
CAS No.: 1175270-50-4
M. Wt: 469.4 g/mol
InChI Key: STZXETLABQXDOR-UHFFFAOYSA-N
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Description

4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester: is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Coupling reactions: The pyrazole ring is then coupled with the piperidine ring using standard coupling reagents like EDCI or DCC in the presence of a base.

    Protection and deprotection steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.

    Reduction: Reduction reactions can be used to convert the nitro group back to the amino group.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the coupling partner used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the construction of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure and functional groups.

Medicine:

  • Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry:

  • Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its boronate ester group which can undergo various functionalization reactions.

Mechanism of Action

The mechanism of action of 4-[4-[6-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester is largely dependent on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The pyrazole and piperidine rings can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness:

  • The combination of a piperidine ring, pyrazole ring, and boronate ester group in a single molecule is unique and provides a versatile scaffold for various chemical reactions and biological interactions.
  • The presence of the tert-butyl group offers steric protection and stability, making it a valuable intermediate in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering numerous possibilities for innovation and discovery.

Properties

CAS No.

1175270-50-4

Molecular Formula

C24H36BN5O4

Molecular Weight

469.4 g/mol

IUPAC Name

tert-butyl 4-[4-[6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C24H36BN5O4/c1-22(2,3)32-21(31)29-10-8-18(9-11-29)30-15-17(14-28-30)16-12-19(20(26)27-13-16)25-33-23(4,5)24(6,7)34-25/h12-15,18H,8-11H2,1-7H3,(H2,26,27)

InChI Key

STZXETLABQXDOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C3=CN(N=C3)C4CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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